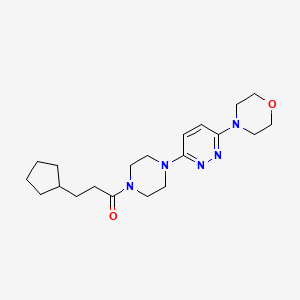

![molecular formula C16H12ClF3N6O2S B2997346 3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione CAS No. 321433-29-8](/img/structure/B2997346.png)

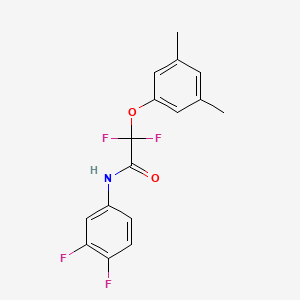

3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and related compounds. For example, the SMILES string for a related compound, 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine hydrochloride, isCl.NCCSc1ncc(cc1Cl)C(F)(F)F . This provides some insight into the structure of the compound you’re interested in, but a complete analysis would require more specific information .

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed methods for synthesizing polyfunctional fused heterocyclic compounds, including derivatives of pyrimidine, which serve as crucial intermediates in the synthesis of a wide range of heterocyclic compounds. These methods involve reactions of different precursors in specific conditions to obtain compounds with potential applications in various domains, including materials science and pharmaceuticals (Hassaneen et al., 2003).

Supramolecular Assemblies

Derivatives of pyrimidine have been investigated for their ability to form novel crown-containing hydrogen-bonded supramolecular assemblies. These compounds, due to their hydrogen bonding potential, can create complex 2D and 3D networks that are of interest for the development of new materials with specific mechanical, optical, or electronic properties (Fonari et al., 2004).

Anticancer and Anti-inflammatory Applications

Some pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These studies aim to explore the potential therapeutic applications of these compounds by understanding their biological activities and mechanisms of action. This research contributes significantly to the medicinal chemistry field, offering insights into the design of new drugs with improved efficacy and reduced side effects (Rahmouni et al., 2016).

Optical and Nonlinear Optical Properties

The study of pyrimidine-based bis-uracil derivatives has highlighted their potential in optical and nonlinear optical (NLO) applications. These compounds exhibit promising properties for NLO device fabrications, which are crucial for various technological advancements, including telecommunications and information processing. The computational and experimental approaches provide a comprehensive understanding of their properties and applications (Mohan et al., 2020).

Antimicrobial Activity

Research on pyrimidine derivatives also extends to their antimicrobial properties, with several compounds showing moderate activity against common pathogens. These findings are valuable for the development of new antibiotics and antimicrobial agents, addressing the growing concern of antibiotic resistance (Vlasov et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit theAcpS enzyme , which plays a crucial role in bacterial growth by participating in the fatty acid synthase (FAS) pathway .

Mode of Action

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The compound likely affects the fatty acid synthase (FAS) pathway . This pathway is critical for bacterial growth as it is involved in the production of the primary membrane component palmitate and the assembly of virulence-determining components of bacterial cell walls .

Pharmacokinetics

The presence of a trifluoromethyl group (-cf3) in similar compounds has been associated with improved drug potency , which could potentially impact the bioavailability of this compound.

Result of Action

The compound is likely to thwart bacterial growth by inhibiting the AcpS enzyme and attenuating secondary metabolism . This results in a reduction in the anabolic capacity of the FAS system, which can have pleiotropic effects on cell viability .

Propriétés

IUPAC Name |

3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3N6O2S/c17-10-6-9(16(18,19)20)8-24-13(10)21-4-5-26-12(27)7-11(25-15(26)28)29-14-22-2-1-3-23-14/h1-3,6-8H,4-5H2,(H,21,24)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAIWJSOUDFIHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SC2=CC(=O)N(C(=O)N2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

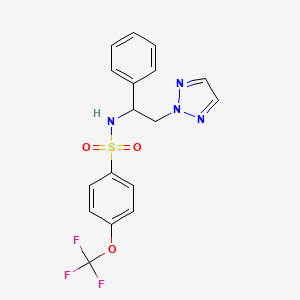

![3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2997266.png)

![6-(4-Fluorophenyl)-4,7-dimethyl-2-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2997267.png)

![N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide](/img/structure/B2997269.png)

![Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2997270.png)

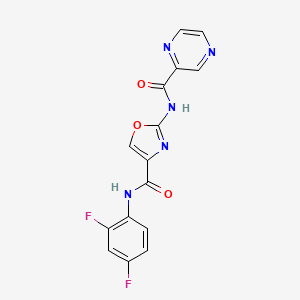

![2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2997273.png)

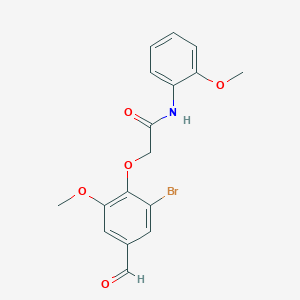

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2997279.png)